prop-2-enyl 3-methylsulfanylpropanoate
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Overview
Description
Prop-2-enyl 3-methylsulfanylpropanoate is an organic compound with the molecular formula C7H12O2S It is characterized by the presence of a prop-2-enyl group and a methylsulfanyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3-methylsulfanylpropanoate typically involves the reaction of prop-2-enyl alcohol with 3-methylsulfanylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-methylsulfanylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of prop-2-enyl 3-methylsulfanylpropanol.
Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Prop-2-enyl 3-methylsulfanylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 3-methylsulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-methylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that result in the formation of active species. These active species can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 3-methylsulfanylpropanoate: Similar structure but with a triple bond in the prop-2-ynyl group.
Prop-2-enyl 3-methylsulfanylbutanoate: Similar structure but with an additional carbon in the backbone.
Prop-2-enyl 3-ethylsulfanylpropanoate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Prop-2-enyl 3-methylsulfanylpropanoate is unique due to the specific combination of the prop-2-enyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
827340-77-2 |
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Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
prop-2-enyl 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C7H12O2S/c1-3-5-9-7(8)4-6-10-2/h3H,1,4-6H2,2H3 |
InChI Key |
UDCDRMHQMJRQHS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)OCC=C |
Origin of Product |
United States |
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